molecular formula C9H12N2O4S B2354978 (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid CAS No. 423753-15-5

(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid

Cat. No. B2354978
CAS RN: 423753-15-5
M. Wt: 244.27
InChI Key: KBUQJVWITUTFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid (hereafter referred to as HOPPSA) is a compound belonging to the class of sulfanylacetic acids, which are known for their strong acidity and ability to form complexes with other molecules. HOPPSA is a common building block for organic synthesis and has been used in various scientific research applications in the fields of chemistry, biochemistry, and medicine.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on the synthesis of pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, aiming at microbiological investigation, revealed that these compounds could be brominated at position 5 of the pyrimidine ring in acetic acid. This research suggested potential applications in antitubercular activity analysis (Ukrainets et al., 2009).

Polymorphism and Crystallography

  • The discovery of a new polymorphic form of 2-(pyrimidin-2-ylsulfanyl)acetic acid, which is not planar and forms hydrogen-bonded chains in its crystal structure, provides insights into its diverse applications in crystallography and materials science (Ramos Silva et al., 2011).

Chemical Reactivity and Biological Evaluation

  • Research on the chemical reactivity of related compounds like pyrimidine-5-carbonitrile derivatives highlights their potential in developing novel compounds with varied biological activities. These studies also contribute to understanding the structure-activity relationships of such compounds (Farouk et al., 2021).

Anti-inflammatory Applications

  • Investigations into compounds related to (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid, such as pyrimidinyl acetic acids and their derivatives, have shown promising anti-inflammatory activities. These findings suggest potential therapeutic applications in treating inflammation-related disorders (Jakubkienė et al., 2002).

Cyclocondensation and Synthesis

  • Cyclocondensation reactions involving compounds like 3-amino-2-hydrazino-4(3H)-pyrimidinones have led to the formation of novel derivatives, such as 1-amino-2,6-dihydro-2,6-dioxo-1H-pyrimido-[1,2-b]-[1,2,4]triazine-3-acetic acid esters. These reactions provide new pathways for synthesizing heterocyclic compounds with potential applications in drug discovery and medicinal chemistry (Bitha et al., 1988).

properties

IUPAC Name

2-[(4-hydroxy-6-oxo-5-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-2-3-5-7(14)10-9(11-8(5)15)16-4-6(12)13/h2-4H2,1H3,(H,12,13)(H2,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUQJVWITUTFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(NC1=O)SCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid

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